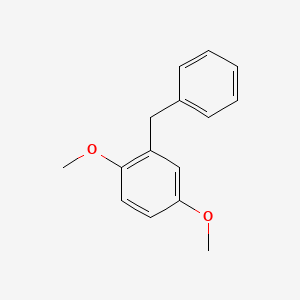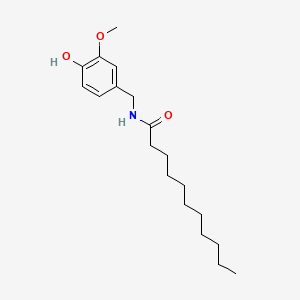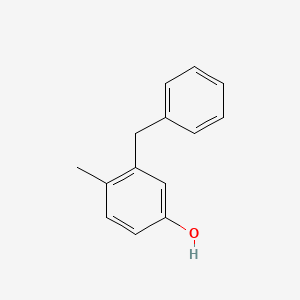
Carbonohydrazonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonohydrazonic dichloride is an organic compound with the chemical formula CH2Cl2N2 It is a derivative of hydrazine and is characterized by the presence of two chlorine atoms attached to a carbon atom, which is also bonded to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbonohydrazonic dichloride can be synthesized through several methods. One common approach involves the reaction of hydrazine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
N2H4 + COCl2 → CH2Cl2N2 + 2HCl
The reaction is carried out in an inert solvent such as chloroform or dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the product. The resulting this compound is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the efficient handling of hazardous reagents such as phosgene, thereby improving safety and yield.
Análisis De Reacciones Químicas
Types of Reactions
Carbonohydrazonic dichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbonohydrazonic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other advanced materials due to its reactivity and functional group compatibility.
Mecanismo De Acción
The mechanism of action of carbonohydrazonic dichloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its reactivity is primarily due to the presence of the chlorine atoms, which can be readily displaced by other nucleophiles. The compound can also form stable intermediates with various substrates, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine (N2H4): A simpler derivative of hydrazine without the chlorine atoms.
Carbonyl Chloride (COCl2):
Dichloromethane (CH2Cl2): A solvent with similar chlorine content but different reactivity.
Uniqueness
Carbonohydrazonic dichloride is unique due to its dual functionality, combining the reactivity of both hydrazine and dichloromethane. This allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
41916-76-1 |
|---|---|
Fórmula molecular |
CH2Cl2N2 |
Peso molecular |
112.94 g/mol |
Nombre IUPAC |
dichloromethylidenehydrazine |
InChI |
InChI=1S/CH2Cl2N2/c2-1(3)5-4/h4H2 |
Clave InChI |
BLNVNNFTYSPBHF-UHFFFAOYSA-N |
SMILES canónico |
C(=NN)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




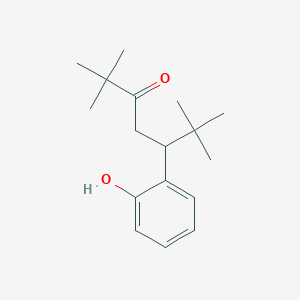
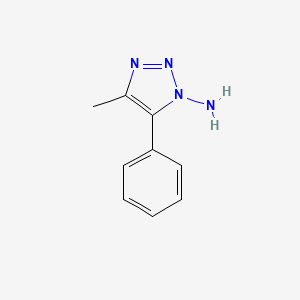

![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
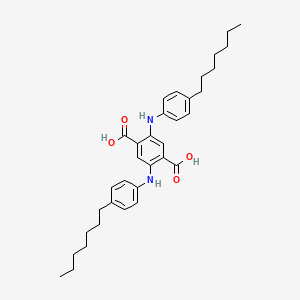
![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)

